Dihydromethysticin
Overview
Description
Dihydromethysticin is one of the six major kavalactones found in the kava plant .
Synthesis Analysis
A stable isotope dilution tandem mass spectrometry method has been developed for major kavalactones including dihydromethysticin . A deuterium-labeled dihydromethysticin was synthesized following published procedures with slight modifications .Molecular Structure Analysis
Dihydromethysticin has a molecular formula of C15H16O5 and a molecular weight of 276.28 g/mol . It has a structure that can be represented as a 2D Mol file .Chemical Reactions Analysis
In vitro, dihydromethysticin possesses analgesic, anticonvulsant, and anxiolytic effects .Physical And Chemical Properties Analysis
Dihydromethysticin has a density of 1.3±0.1 g/cm3, a boiling point of 476.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 214.1±28.8 °C .Scientific Research Applications
Metabolism and Pharmacokinetics
- Metabolism in Liver Microsomes and Hepatocytes: Dihydromethysticin undergoes metabolic processes including demethylenation, oxidation, hydroxylation, glucuronidation, glutathionylation, and methylation. This in vitro study provides essential data for understanding the disposition of dihydromethysticin in the body (Cheng et al., 2022).
Cancer Research
- Anticancer Effects in Osteosarcoma Cells: Dihydromethysticin kavalactone induces apoptosis in human osteosarcoma cells by disrupting mitochondrial membrane potential and modulating the PI3K/Akt pathway (Dai et al., 2015).
- Effects on Colorectal Cancer: This compound inhibits proliferation, migration, and invasion of colon cancer cells, promoting apoptosis and cell cycle arrest, potentially via the NLRC3/PI3K pathway (Pan et al., 2020).
- Inhibition of Leukemia Cell Proliferation: Demonstrates anti-cancer properties against HL-60 leukemia cells, affecting cell cycle phases and inhibiting cell migration and invasion (Xiao et al., 2021).
Neurological Effects
- Impact on Hippocampus: Studies have shown that dihydromethysticin reduces the frequency of field potential changes in the hippocampus, indicating potential neurological impacts (Walden et al., 1997).
Chemoprevention
- Prevention of Lung Tumorigenesis: Dihydromethysticin shows promise as a lung cancer chemopreventive agent. It inhibits the formation of carcinogenic DNA adducts and lung adenoma in A/J mice when administered before exposure to tobacco carcinogens (Puppala et al., 2017).
Pharmacological Actions
- Induction of CYP3A23: Dihydromethysticin is known to significantly induce the expression of CYP3A23, a liver enzyme important for drug metabolism (Ma et al., 2004).
Neuroprotection
- Protection Against Ischemic Brain Damage: Kava extracts containing dihydromethysticin have demonstrated neuroprotective activity against ischemic brain damage in rodents, suggesting potential applications in brain health and neuroprotection (Backhauß & Krieglstein, 1992).
Chemoprevention (continued)
- Lung Cancer Prevention: DHM (Dihydromethysticin) has been shown to effectively prevent lung tumorigenesis in A/J mice when orally dosed ahead of the tobacco carcinogen NNK, highlighting its potential as a chemopreventive agent against lung cancer (Hu et al., 2020).
Miscellaneous Studies
- Influence on Enzymes and Receptors: Dihydromethysticin and related kavalactones have been studied for their effects on various enzymes and receptors, including those in the liver and brain, providing insights into their broader pharmacological actions and potential therapeutic uses (Boonen & Häberlein, 1998).
Safety And Hazards
Dihydromethysticin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWXFIBHXYNFM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314143 | |
Record name | (+)-Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromethysticin | |
CAS RN |
19902-91-1 | |
Record name | (+)-Dihydromethysticin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19902-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydromethysticin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydromethysticin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+)-Dihydromethysticin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROMETHYSTICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ66MQ73GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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